5-Iodothiophene-3-carbaldehyde

Description

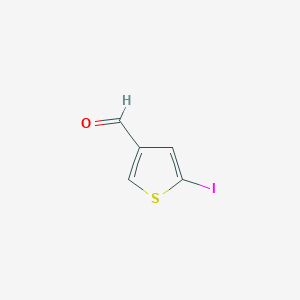

Structure

3D Structure

Properties

IUPAC Name |

5-iodothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-5-1-4(2-7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWHHLSEXYDKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617830 | |

| Record name | 5-Iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18799-85-4 | |

| Record name | 5-Iodo-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18799-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Iodothiophene-3-carbaldehyde

An In-depth Technical Guide to the Synthesis of 5-Iodothiophene-3-carbaldehyde: Strategies, Mechanisms, and Experimental Protocols

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of complex molecular architectures.[1][2] Its utility stems from the orthogonal reactivity of the iodo and carbaldehyde functionalities, which allows for selective, stepwise elaboration through reactions like cross-coupling and condensation, respectively. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, targeted at researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the most viable synthetic routes, present detailed, field-tested experimental protocols, and discuss the critical parameters for ensuring a successful and reproducible synthesis.

Introduction: The Strategic Importance of this compound

The thiophene nucleus is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs.[1] The introduction of specific functional groups onto this aromatic heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This compound is a particularly strategic intermediate due to its distinct reactive sites. The aldehyde at the C3 position is a versatile handle for constructing larger molecules via Wittig reactions, reductive aminations, or aldol condensations.[3] Simultaneously, the iodine atom at the C5 position is a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of aryl, alkyl, or alkynyl substituents.[4][5]

The primary challenge in synthesizing this molecule lies in achieving precise regiocontrol. Direct functionalization of a thiophene ring can often lead to mixtures of isomers, complicating purification and reducing overall yield. This guide focuses on strategies that leverage modern synthetic methodologies to overcome this challenge.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals several potential pathways. The two primary disconnections involve the formation of the C-C bond for the aldehyde or the C-I bond.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two main strategies:

-

Formylation Route : Begin with a pre-functionalized dihalogenated thiophene and introduce the aldehyde group regioselectively. This approach offers superior control over isomer formation.

-

Iodination Route : Start with thiophene-3-carbaldehyde and introduce the iodine atom. This is often less selective, as direct electrophilic substitution on a 3-substituted thiophene can yield multiple products.

Based on predictability and yield, the Formylation Route via halogen-lithium exchange is the recommended and most robust strategy.

Recommended Synthetic Pathway: Regioselective Lithiation-Formylation

This pathway begins with a commercially available dihalothiophene and utilizes a regioselective bromine-lithium exchange, followed by quenching with an electrophilic formylating agent. This method is highly reliable for accessing specific isomers of substituted thiophenes.[6][7]

Overall Reaction Scheme

The proposed synthesis starts from 2,4-dibromothiophene. A selective bromine-lithium exchange at the more acidic C2 position, followed by quenching with an electrophile (not shown) is a known process. However, for our target, starting from 3,5-dibromothiophene is more direct. A selective monolithiation at one of the bromine-bearing carbons followed by formylation would yield the target precursor. Alternatively, and more practically, formylation of 3-bromothiophene followed by iodination offers a highly plausible route. Let's detail this latter, more controlled approach.

Caption: Proposed multi-step synthesis workflow.

Mechanistic Considerations

The key to this synthesis is the directed metalation and formylation step. Organolithium reagents like n-butyllithium (n-BuLi) are strong bases capable of deprotonating aromatic C-H bonds or undergoing halogen-metal exchange.[8] When 3-bromothiophene is treated with n-BuLi at low temperatures (-78 °C), lithium-halogen exchange occurs preferentially at the bromine-bearing carbon. However, direct deprotonation is also possible. The C2 and C5 positions of thiophene are the most acidic. For 3-bromothiophene, deprotonation at C2 is sterically hindered by the adjacent bromine. Deprotonation at C5 is therefore favored, leading to 3-bromo-5-lithiothiophene. Quenching this organolithium intermediate with N,N-dimethylformamide (DMF) installs the formyl group at the C5 position.

A more direct route to a 3-carbaldehyde derivative involves starting with 3,5-dibromothiophene, performing a monolithium-bromine exchange, and then formylating.

The subsequent iodination step proceeds via electrophilic aromatic substitution. The aldehyde is a deactivating group, but the sulfur atom in the thiophene ring is activating enough to allow substitution, primarily at the vacant alpha-position (C5). N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose.

Caption: Mechanism of regioselective formylation.

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

Protocol 1: Synthesis of 5-Bromothiophene-3-carbaldehyde[9]

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Dry the glassware in an oven at 120 °C for at least 4 hours and allow it to cool under a stream of dry nitrogen.

-

Reaction Mixture: To the flask, add 3,5-dibromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 45 minutes.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Work-up: Quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromothiophene-3-carbaldehyde.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a single-neck round-bottom flask, dissolve 5-bromothiophene-3-carbaldehyde (1.0 eq) in glacial acetic acid.

-

Iodination: Add N-Iodosuccinimide (NIS, 1.2 eq) to the solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. Add sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to afford pure this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product. The following table summarizes expected data for the key intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Refractive Index (n20/D) |

| 5-Bromothiophene-3-carbaldehyde | C₅H₃BrOS | 191.05 | Liquid | 237-242 | 1.624[9] |

| This compound | C₅H₃IOS | 238.05 | Solid/Oil | N/A | N/A |

Expected Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.8-9.9 (s, 1H, -CHO), δ 8.0-8.1 (d, 1H, Thiophene-H), δ 7.6-7.7 (d, 1H, Thiophene-H).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~185 (CHO), δ ~145 (C-CHO), δ ~140 (Thiophene-CH), δ ~135 (Thiophene-CH), δ ~80 (C-I).

-

Mass Spectrometry (EI): m/z (%) = 238 [M⁺].

Conclusion

The is a multi-step process that requires careful control of regioselectivity. The recommended pathway, involving a regioselective formylation of a dihalothiophene precursor followed by halogen exchange or iodination, represents a robust and reliable method for obtaining this valuable building block in high purity. The protocols and mechanistic insights provided in this guide are designed to equip researchers in drug discovery and materials science with the knowledge to confidently synthesize this and related heterocyclic intermediates, accelerating the development of novel chemical entities.

References

-

EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Google Patents.

-

Organic Chemistry Portal . Vilsmeier-Haack Reaction.

-

Organic Chemistry Portal . Formylation - Common Conditions.

- Patil, S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [URL: Not available]

-

The Good Scents Company . 3-thiophene carboxaldehyde, 498-62-4.

-

Wikipedia . Vilsmeier–Haack reaction.

-

Robson, F. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry.

-

Organic Syntheses . Vilsmeier-Haack Formylation of Indoles.

-

Al-Masri, H. A. et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules.

-

Sigma-Aldrich . 3-Thiophenecarboxaldehyde.

-

The Organic Chemistry Tutor . Vilsmeier-Haack Reaction Mechanism. YouTube.

-

Organic Syntheses . 2-Iodothiophene.

- Supporting Information.

-

Schall, A. and Reiser, O. The formylation of arylmetal reagents. Science of Synthesis.

-

CA2108737A1 - Process for production of 2-thiophene aldehydes. Google Patents.

-

Vu Quoc, L. et al. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. IUCrData.

-

Sigma-Aldrich . 2-Iodothiophene.

-

BLD Pharm . 5-Iodothiophene-2-carbaldehyde.

-

Kumar, S. et al. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank.

-

US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Google Patents.

-

Ali, A. et al. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules.

-

Iqbal, M. A. et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction... Journal of Chemistry.

-

PrepChem.com . Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde.

-

Singh, S. et al. Medicinal chemistry-based perspectives on thiophene and its derivatives... RSC Medicinal Chemistry.

-

ChemicalBook . 2-Iodothiophene synthesis.

-

PubChem . 2-Iodothiophene.

-

Benchchem . 5-Phenylthiophene-2-carbaldehyde.

-

PubChem . 5-Iodo-1H-indole-3-carbaldehyde.

-

Mishra, R. et al. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. BioMed Research International.

-

PubChem . 3-Thiophenecarboxaldehyde.

-

Sigma-Aldrich . 5-Bromothiophene-3-carboxaldehyde.

-

The Royal Society of Chemistry . D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.

-

Amerigo Scientific . 5-Iodothiophene-2-carbaldehyde.

-

Sigma-Aldrich . 5-Phenylthiophene-2-carboxaldehyde.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 3. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. 5-Bromothiophene-3-carboxaldehyde 98 18791-79-2 [sigmaaldrich.com]

A Technical Guide to 5-Iodothiophene-3-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. 5-Iodothiophene-3-carbaldehyde is a heterocyclic compound of significant interest, embodying the principles of molecular efficiency and synthetic versatility. Its structure, featuring a five-membered thiophene ring, is a privileged scaffold in medicinal chemistry, known for its bioisosteric relationship with benzene and its presence in numerous FDA-approved drugs.[1]

What elevates this specific molecule from a simple heterocycle to a powerful synthetic intermediate are its two distinct, orthogonally reactive functional groups. The aldehyde at the 3-position serves as a classical handle for a vast array of transformations, including condensations, oxidations, reductions, and reductive aminations. Concurrently, the iodo group at the 5-position provides a highly reactive site for modern palladium-catalyzed cross-coupling reactions. This bifunctionality allows for sequential, controlled modifications, enabling the construction of complex molecular architectures from a single, well-defined core. This guide provides an in-depth examination of the synthesis, chemical properties, and key applications of this compound for professionals in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While some physical data like melting and boiling points are not widely reported, its identity is unequivocally confirmed through spectroscopic analysis.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃IOS |

| Molecular Weight | 238.05 g/mol |

| CAS Number | Not widely available |

| Appearance | Expected to be a solid |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two key regions. A singlet is expected in the downfield region (δ 9.8-10.1 ppm) corresponding to the highly deshielded aldehyde proton. Two doublets, representing the two protons on the thiophene ring, are expected in the aromatic region (δ 7.5-8.5 ppm). Their mutual coupling (J ≈ 1-2 Hz) would confirm their meta-relationship.

-

¹³C NMR Spectroscopy: The carbon spectrum will be dominated by the aldehyde carbonyl peak at approximately δ 185 ppm. The carbon atom bearing the iodine (C5) will appear at a characteristically shielded chemical shift (around δ 80-90 ppm), while the other four sp² carbons of the ring will resonate between δ 125-150 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the aldehyde, typically found between 1670-1690 cm⁻¹. Other characteristic peaks include C-H stretching for the aromatic protons (around 3100 cm⁻¹) and C=C stretching vibrations of the thiophene ring.

-

Mass Spectrometry (MS): The mass spectrum will show a clear molecular ion (M⁺) peak at m/z 238. The presence of iodine (¹²⁷I, 100% abundance) simplifies the isotopic pattern compared to bromine or chlorine-containing analogues.

Synthesis: A Regioselective Approach

The synthesis of this compound can be efficiently achieved via the direct, regioselective iodination of commercially available thiophene-3-carbaldehyde. The α-positions (2 and 5) of the thiophene ring are highly activated towards electrophilic substitution, and with the 3-position occupied by the deactivating aldehyde group, the substitution strongly favors the 5-position. A modern, high-yielding protocol utilizes N-Iodosuccinimide (NIS) as the iodine source.[2][3]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Electrophilic Iodination

Causality: This protocol is chosen for its high efficiency, use of a relatively safe iodinating agent (NIS), mild reaction conditions, and simple purification. The catalytic acid (p-TsOH) activates the NIS, generating a more potent electrophilic iodine species required to react with the moderately deactivated thiophene ring.[2]

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add thiophene-3-carbaldehyde (1.0 eq) and dissolve it in ethanol (approx. 0.2 M concentration).

-

Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the ability to selectively address its two functional groups. Typically, transformations involving the aldehyde are performed first, followed by cross-coupling at the C-I bond.

A. Reactions of the Aldehyde Moiety

The aldehyde group undergoes all canonical reactions, providing a gateway to a multitude of other functional groups. Key transformations include:

-

Oxidation: Conversion to the corresponding 5-iodothiophene-3-carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to 5-iodothiophen-3-yl)methanol with mild reducing agents such as sodium borohydride (NaBH₄).

-

Carbon-Carbon Bond Formation: Reactions like the Wittig olefination to form alkenes or Grignard additions to generate secondary alcohols are readily achievable.

-

Reductive Amination: A crucial reaction in drug discovery, allowing for the one-pot conversion of the aldehyde to a variety of primary, secondary, and tertiary amines by reacting it with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

B. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is an ideal handle for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high yields.

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and hetero-biaryl structures common in pharmaceuticals.[4] The reaction couples the iodo-thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Causality: This protocol uses a common and robust catalyst system, Pd(PPh₃)₄, and a standard base, K₂CO₃. The dioxane/water solvent system is effective at dissolving both the organic substrate and the inorganic base.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) for 4-12 hours, monitoring by TLC.

-

Workup and Purification: After cooling to room temperature, add water and extract with an organic solvent (e.g., EtOAc). Dry the combined organic layers, concentrate, and purify by flash chromatography to obtain the coupled product.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodo-thiophene and a terminal alkyne. This reaction is exceptionally valuable for creating conjugated systems used in materials science and as precursors for complex drug scaffolds. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Protocol: Sonogashira Coupling

Causality: The use of a copper(I) salt (CuI) as a co-catalyst dramatically accelerates the reaction, allowing it to proceed at or near room temperature. An amine base like triethylamine (Et₃N) serves as both the base and often as a solvent.

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Evacuate and backfill with an inert gas. Add a degassed solvent such as THF or DMF, followed by degassed triethylamine (Et₃N, 2.0-3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Workup and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion: A Versatile Tool for Innovation

This compound stands out as a strategically designed building block for advanced organic synthesis. Its true value is realized through the logical and sequential application of its dual reactivity. By leveraging the classic chemistry of the aldehyde and the modern power of palladium-catalyzed cross-coupling at the highly reactive C-I bond, researchers can rapidly access a vast chemical space. This capability is critical for generating libraries of novel compounds in drug discovery programs and for constructing the precisely defined conjugated systems required for next-generation organic materials. As such, a thorough understanding of its properties and reactivity is essential for any scientist aiming to innovate in these competitive fields.

References

-

D. Roche, et al. (2012). Clean and Efficient Iodination of Thiophene Derivatives. Synthetic Communications, 42(21), 3164-3173. Available at: [Link]

- Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society. Retrieved January 14, 2026, from a search which provided the document.

-

Request PDF. (2025, August 10). Clean and Efficient Iodination of Thiophene Derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Molecules. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Iodothiophene. Organic Syntheses. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for production of 2-thiophene aldehydes. Google Patents.

- Google Patents. (n.d.). Process for the iodination of aromatic compounds. Google Patents.

- ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate.

-

ChemUniverse. (n.d.). 5-NITROTHIOPHENE-3-CARBALDEHYDE. ChemUniverse. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Thiophenecarboxaldehyde. PubChem. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-thiophene carboxaldehyde. The Good Scents Company. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. PubChem. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. Google Patents.

-

Molecules. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. MDPI. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodothiophene. PubChem. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. PrepChem.com. Retrieved January 14, 2026, from [Link]

- TCI Chemicals. (n.d.). 2-Bromo-3-hexyl-5-iodothiophene (stabilized with Copper chip) - 1H-NMR. TCI Chemicals. Retrieved January 14, 2026, from a search which provided the document.

Sources

- 1. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Iodothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodothiophene-3-carbaldehyde (CAS Number: 18799-85-4), a halogenated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science.[1] While not as commonly commercially available as some of its isomers, its unique structural motif presents a valuable scaffold for the synthesis of novel molecular architectures. This document details its physicochemical properties, a proposed synthetic protocol based on established methodologies, and its potential applications, particularly in the realm of drug discovery and organic electronics. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel thiophene-based compounds.

Introduction: The Significance of Halogenated Thiophenes

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The thiophene ring is considered a privileged pharmacophore due to its ability to engage in various biological interactions.[2] The introduction of a halogen atom, such as iodine, onto the thiophene ring significantly modulates its electronic and steric properties.[3] This modification can enhance biological activity, improve pharmacokinetic profiles, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions.[4][5][6] this compound, in particular, combines the versatile reactivity of an aldehyde group with the synthetic utility of an iodo-substituent, making it a promising building block for the development of novel therapeutic agents and functional materials.[7]

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| CAS Number | 18799-85-4 | [1] |

| Molecular Formula | C₅H₃IOS | |

| Molecular Weight | 238.05 g/mol | [1] |

| Appearance | Likely a pale yellow to brown solid or liquid | Based on similar halogenated thiophene aldehydes. |

| Boiling Point | > 200 °C (estimated) | Halogenation increases boiling point compared to the parent aldehyde. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone). Insoluble in water. | Typical for small, nonpolar organic molecules. |

Spectroscopic Characterization (Predicted):

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are outlined below.

¹H NMR (in CDCl₃):

-

Aldehydic Proton (-CHO): A singlet expected around δ 9.8-10.0 ppm.

-

Thiophene Ring Protons: Two doublets are anticipated in the aromatic region (δ 7.0-8.5 ppm). The proton at the C4 position will likely appear at a lower field than the proton at the C2 position due to the deshielding effect of the adjacent aldehyde group.

¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (-CHO): A signal is expected in the range of δ 180-185 ppm.

-

Thiophene Ring Carbons: Four distinct signals are predicted in the aromatic region (δ 90-150 ppm). The carbon bearing the iodine (C5) is expected to be significantly shielded (around δ 90-100 ppm), while the carbon attached to the aldehyde group (C3) will be deshielded.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved through the electrophilic iodination of commercially available thiophene-3-carbaldehyde. The following protocol is based on established methods for the iodination of thiophene derivatives.

Reaction Scheme

Sources

- 1. This compound - CAS:18799-85-4 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Iodothiophene-3-carbaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Scaffolds in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a privileged scaffold in the design of novel therapeutic agents. Thiophene derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the thiophene core allows for facile functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. This guide focuses on a particularly valuable derivative, 5-Iodothiophene-3-carbaldehyde, a key building block for the synthesis of complex molecular architectures with significant therapeutic potential.

Core Compound Profile: this compound

This compound is a trifunctional molecule featuring a thiophene ring, an iodine atom at the 5-position, and a carbaldehyde group at the 3-position. This specific arrangement of functional groups provides a versatile platform for a variety of chemical transformations, making it a highly sought-after intermediate in organic synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₃IOS | N/A |

| Molecular Weight | 238.05 g/mol | [2] |

| CAS Number | Not explicitly found for 3-carbaldehyde isomer; 5370-19-4 for 2-carbaldehyde isomer | [2] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Soluble in common organic solvents like THF, DCM, and DMF | Inferred from related syntheses |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the formylation of a pre-iodinated thiophene precursor. The following protocol outlines a representative synthesis based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocycles.[3]

Vilsmeier-Haack Formylation of 3-Iodothiophene

This protocol describes the introduction of a formyl group at the 5-position of 3-iodothiophene. The regioselectivity is directed by the electronic properties of the thiophene ring.

Materials:

-

3-Iodothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF with vigorous stirring. The mixture will become viscous and may solidify; this is the Vilsmeier reagent. Stir the reagent at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 3-iodothiophene (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the 3-iodothiophene solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct doublets in the aromatic region corresponding to the two protons on the thiophene ring. The aldehyde proton will appear as a singlet further downfield, typically around 9-10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show five distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal (around 180-190 ppm). The carbon bearing the iodine will be shifted upfield due to the heavy atom effect.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the C=O stretch of an aromatic aldehyde.[4] Aromatic C-H stretching vibrations will be observed around 3100 cm⁻¹.[5]

Applications in Drug Design and Discovery

The strategic placement of the iodo and aldehyde functionalities on the thiophene ring makes this compound a versatile precursor for a wide range of more complex molecules.

The Role of the Iodide

The iodine atom serves as a versatile handle for various carbon-carbon bond-forming reactions, most notably the Suzuki and Sonogashira cross-coupling reactions.[6] This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents at the 5-position of the thiophene ring, a critical step in building molecular diversity for structure-activity relationship (SAR) studies.

The Reactivity of the Aldehyde

The aldehyde group is a gateway to a multitude of chemical transformations, including:

-

Reductive amination: To introduce amine functionalities, which are prevalent in many drug molecules for their ability to form salt bridges and hydrogen bonds with biological targets.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds, enabling the extension of the molecular scaffold.

-

Oxidation: To form the corresponding carboxylic acid, another common functional group in pharmaceuticals.

-

Condensation reactions: To form Schiff bases and other heterocyclic systems.

Diagram of Synthetic Utility:

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive aldehyde and a readily functionalizable iodide on a biologically relevant thiophene scaffold provides medicinal chemists with a powerful tool for the synthesis of novel and diverse molecular entities. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective application in the quest for new and improved therapeutics.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. (n.d.). Amazon S3. Retrieved from [Link]

-

Maiti, S. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(2), M1233. [Link]

-

Shaikh, et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14043-14061. [Link]

-

SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. (n.d.). ResearchGate. Retrieved from [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Open Educational Resources. Retrieved from [Link]

-

Shareef, H. A., et al. (2020). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 11(3), 224-233. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 2-Iodo-5-methylthiophene. Retrieved from [Link]

-

SciSpace. (2021). Top 55 Medicinal Chemistry papers published in 2021. Retrieved from [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Thiophenecarboxaldehyde. Retrieved from [Link]

-

Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodothiophene-3-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Iodothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification of molecular structure is a cornerstone of chemical research and development. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, making its unambiguous characterization essential.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of data, we explore the causal reasoning behind the application of key analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present detailed, field-tested protocols and interpret the resulting data in an integrated fashion to provide a self-validating confirmation of the target structure.

Introduction: The Rationale for Rigorous Elucidation

Thiophene-based scaffolds are prevalent in a wide array of pharmaceuticals and functional materials due to their unique electronic properties and ability to act as bioisosteres of benzene rings.[1][3] The introduction of iodo- and carbaldehyde- functionalities at specific positions—in this case, the 5- and 3-positions, respectively—creates a highly versatile intermediate. The iodine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the aldehyde group allows for a host of transformations, including reductive amination and olefination.

Given its role as a precursor, confirming the precise regiochemistry and integrity of this compound is not merely an academic exercise. An incorrect structural assignment could lead to the synthesis of unintended isomers, resulting in significant loss of time, resources, and potentially impacting the biological activity or material properties of downstream products. The logical workflow for structure elucidation, therefore, follows a path from synthesis and purification to a multi-pronged spectroscopic analysis, where each piece of data corroborates the others.[4][5]

Caption: Fig. 1: A systematic workflow from synthesis to final structure confirmation.

Synthesis and Purification

The preparation of this compound often involves a regioselective formylation of a pre-functionalized thiophene ring. A common and effective strategy is the Vilsmeier-Haack reaction or formylation via lithium-halogen exchange.[6][7] The protocol below describes a representative synthesis via lithiation.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 3,5-diiodothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 15 minutes. The regioselective lithium-iodine exchange is favored at the more acidic 5-position. Stir the mixture at -78 °C for 30 minutes.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise. The DMF acts as the electrophile, introducing the formyl group.

-

Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for 16-18 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[6]

Spectroscopic Analysis: The Core of Elucidation

With a purified sample, the next step is to employ a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[8][9]

Caption: Fig. 2: Structure with atom numbering for spectroscopic assignment.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis: The structure has three distinct protons, which should result in three signals in the ¹H NMR spectrum.

-

Aldehyde Proton (CHO): This proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield, typically between δ 9.8 and 10.0 ppm.[10] It is a singlet because it has no adjacent protons to couple with.

-

Thiophene Protons (H2 and H4): The two protons on the thiophene ring (H2 and H4) are in different chemical environments and will appear as distinct signals. They are adjacent to different substituents (S and CHO for H2; I and C3 for H4). Both signals are expected to be doublets due to spin-spin coupling with each other. The coupling constant (J), typically small for a four-bond coupling across the sulfur atom in a thiophene ring, helps confirm their relationship.

¹³C NMR Analysis: The molecule contains five unique carbon atoms, leading to five distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): Similar to the aldehyde proton, this carbon is significantly deshielded and will appear at the far downfield end of the spectrum, typically around δ 180-185 ppm.[10]

-

Thiophene Carbons (C2, C3, C4, C5): The four carbons of the thiophene ring will have distinct chemical shifts. The carbon atom bonded to the iodine (C5) will experience a "heavy atom effect," causing its signal to shift significantly upfield to around δ 80-90 ppm. The other ring carbons (C2, C3, C4) will appear in the typical aromatic region (δ 125-150 ppm).[11]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CHO | δ 9.8-10.0 ppm (s, 1H) | δ 180-185 ppm |

| H2 | δ 8.2-8.4 ppm (d, 1H) | δ 138-142 ppm |

| H4 | δ 7.8-8.0 ppm (d, 1H) | δ 134-138 ppm |

| C3 | - | δ 143-147 ppm |

| C5 | - | δ 80-90 ppm |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound.[12] For structure elucidation, high-resolution mass spectrometry (HRMS) is indispensable.

-

Molecular Ion Peak ([M]⁺): The compound C₅H₃IOS has a monoisotopic mass of 237.8895 g/mol . HRMS analysis should yield a molecular ion peak within a very narrow tolerance (e.g., ± 5 ppm) of this value, confirming the elemental formula.

-

Isotopic Pattern: Sulfur has a characteristic isotopic signature, with a natural abundance of ³⁴S of about 4.2%. This will result in a small but distinct [M+2]⁺ peak at approximately 4.2% of the intensity of the main molecular ion peak, providing strong evidence for the presence of a single sulfur atom. Iodine is monoisotopic (¹²⁷I), so it does not contribute to the isotopic pattern in the same way.

-

Fragmentation: Electron ionization (EI-MS) would likely show characteristic fragmentation patterns, such as the loss of the aldehyde group ([M-29]⁺) or the iodine atom ([M-127]⁺), further corroborating the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13]

-

C=O Stretch: The most prominent peak in the IR spectrum will be a strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the aldehyde. For an aromatic aldehyde, this typically appears in the range of 1680-1700 cm⁻¹ .[14]

-

Aldehyde C-H Stretches: A key diagnostic for an aldehyde is the presence of two medium-intensity C-H stretching bands, often called a "Fermi doublet," appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[15] The presence of both is a strong confirmation of the aldehyde functional group.

-

Aromatic Vibrations: The spectrum will also show C-H stretching vibrations for the aromatic ring protons above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1500-1600 cm⁻¹.[13]

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2830 and ~2730 | Medium (Fermi Doublet) |

| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

Table 2: Key Diagnostic IR Absorption Frequencies.

Integrated Data Analysis and Conclusion

No single technique provides absolute proof of structure. The strength of the elucidation lies in the seamless integration of all data points.[16]

The process is one of mutual validation:

-

HRMS provides the elemental formula: C₅H₃IOS.

-

IR spectroscopy confirms the presence of an aromatic aldehyde functional group (C=O and C-H stretches).

-

¹³C NMR confirms the presence of five unique carbons: one carbonyl, one attached to a heavy atom (iodine), and three other sp² carbons, consistent with the thiophene ring.

-

¹H NMR confirms the presence of three distinct protons: one aldehyde proton and two aromatic protons that are coupled to each other, confirming their relative positions on the ring.

References

-

Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Link

-

Sone, T., & Abe, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 9(1), 55-65. Link

-

Wang, L., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Link

-

Chen, F., et al. (2016). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journal of Organic Chemistry, Supporting Information. Link

-

Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Link

-

Reddy, V. P., et al. (2019). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Supporting Information. Link

-

Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Link

-

Mondal, S., & Jana, C. K. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(3), M1009. Link

-

Miyakoshi, R., et al. (2005). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Supporting Information. Link

-

Taylor & Francis Group. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Link

-

Al-Adilee, K. J. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Chemical and Biochemical Sciences. Link

-

Royal Society of Chemistry. (2018). Supporting Information For: Direct C-H Iodination of Aldehydes. The Royal Society of Chemistry. Link

-

ResearchGate. (n.d.). Main methods and techniques used in structural elucidation. ResearchGate. Link

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Link

-

Balogh, M. P. (2010). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 28(6). Link

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. ResearchGate. Link

-

Vu Quoc, L., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1042–1047. Link

-

Chemistry LibreTexts. (2021). 5: Analytical Methods for Structure Elucidation. Link

-

PrepChem.com. (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. Link

-

Brown, D. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Link

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Spectroscopic Characterization of 5-Iodothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiophene-based compounds are of significant interest in drug discovery and organic electronics due to their diverse biological activities and favorable electronic properties. The introduction of an iodine atom and an aldehyde functional group onto the thiophene scaffold, as in 5-Iodothiophene-3-carbaldehyde, offers versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic additions. Accurate and unambiguous characterization of this molecule is the first critical step in any synthetic endeavor. This guide serves as a detailed reference for the spectroscopic signature of this compound.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of similar compounds such as 3-thiophenecarboxaldehyde and other halogenated thiophenes.

Experimental Protocol (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Referencing: Use the residual solvent peak as an internal standard to reference the chemical shifts.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H(CHO) | 9.8 - 10.0 | s | - |

| H4 | 8.0 - 8.2 | d | ~1.5 |

| H2 | 7.4 - 7.6 | d | ~1.5 |

Interpretation:

-

The aldehyde proton (H(CHO)) is expected to appear as a singlet in the downfield region of the spectrum (δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.

-

The two protons on the thiophene ring, H4 and H2 , are expected to appear as doublets due to coupling with each other. The downfield shift of H4 is attributed to the deshielding effect of the adjacent aldehyde group. The iodine atom at the 5-position will also influence the chemical shift of the adjacent proton (H4), likely causing a further downfield shift. The small coupling constant (J ≈ 1.5 Hz) is characteristic of a four-bond coupling in a thiophene ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CHO) | 185 - 190 |

| C3 | 145 - 150 |

| C4 | 140 - 145 |

| C2 | 135 - 140 |

| C5 | 75 - 80 |

Interpretation:

-

The carbonyl carbon (C(CHO)) is expected to have the most downfield chemical shift (δ 185-190 ppm), which is characteristic of an aldehyde.

-

The carbon atoms of the thiophene ring will appear in the aromatic region. The carbon directly attached to the aldehyde group, C3 , is expected to be the most downfield of the ring carbons.

-

The iodine-bearing carbon (C5) is predicted to be significantly shielded compared to the other ring carbons, appearing in the range of δ 75-80 ppm. This is a characteristic effect of a heavy halogen substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (General)

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 | C-H stretching (aromatic) |

| ~2850, ~2750 | C-H stretching (aldehyde) |

| 1680 - 1700 | C=O stretching (aldehyde) |

| 1500 - 1600 | C=C stretching (aromatic ring) |

| ~1200 | C-H in-plane bending |

| ~800 | C-H out-of-plane bending |

| 500 - 600 | C-I stretching |

Interpretation:

-

The most characteristic peak in the IR spectrum will be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1700 cm⁻¹.

-

The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretching of an aldehyde .

-

The aromatic C-H and C=C stretching vibrations will appear in their expected regions.

-

A band in the low-frequency region (500-600 cm⁻¹) can be attributed to the C-I stretching vibration .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (General)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Predicted Mass Spectrum Data

| m/z | Ion |

| 238 | [M]⁺ (Molecular Ion) |

| 209 | [M-CHO]⁺ |

| 111 | [M-I]⁺ |

| 83 | [M-I-CO]⁺ |

| 127 | [I]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at an m/z of 238, corresponding to the molecular weight of this compound (C₅H₃IOS). The presence of iodine will result in a characteristic isotopic pattern.

-

Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO), leading to a peak at m/z 209 .

-

Cleavage of the carbon-iodine bond is also a likely fragmentation pathway, resulting in a peak at m/z 111 corresponding to the thiophene-3-carbaldehyde fragment, and a peak at m/z 127 for the iodine cation.

-

Further fragmentation of the [M-I]⁺ ion by loss of carbon monoxide (CO) would give a peak at m/z 83 .

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally similar molecules and fundamental spectroscopic principles, a comprehensive and reliable set of expected spectral characteristics has been compiled. This information will be invaluable to researchers in the fields of synthetic chemistry, drug development, and materials science for the rapid and accurate identification and characterization of this versatile chemical intermediate.

References

Electrophilic Substitution on 5-Iodothiophene-3-carbaldehyde: A Guide to Regioselectivity and Synthetic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the 5-Iodothiophene-3-carbaldehyde scaffold. Thiophene and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] Understanding the regiochemical outcomes of their reactions is paramount for the rational design of novel molecular entities. This document dissects the competing electronic effects of the iodo and carbaldehyde substituents, offers a predictive model for substitution patterns, and provides detailed, field-tested protocols for key electrophilic substitution reactions. The insights herein are intended to empower researchers to navigate the synthetic complexities of this highly functionalized and synthetically versatile heterocyclic system.

Foundational Principles: Electrophilic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle, containing six π-electrons delocalized over five atoms.[2] This electron-rich nature makes it significantly more reactive towards electrophiles than benzene.[2] In an unsubstituted thiophene, electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is a direct consequence of the superior stability of the cationic intermediate, or σ-complex, formed during α-attack, which can be stabilized by three resonance structures, compared to the two resonance structures available for β-attack.[3]

The introduction of substituents dramatically alters this intrinsic reactivity and regioselectivity, creating a complex interplay of electronic and steric effects that must be carefully considered in synthetic design.

Deconstructing the Substituent Effects in this compound

The reactivity of the this compound ring is governed by the powerful and opposing electronic influences of its two substituents. The available positions for substitution are C2 and C4.

The 3-Carbaldehyde Group: A Potent Deactivating Meta-Director

The formyl (aldehyde) group at the C3 position is a classic electron-withdrawing group (EWG). It deactivates the thiophene ring towards electrophilic attack through two mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.

-

Mesomeric Effect (-M): The carbonyl group withdraws π-electron density from the ring via resonance.

Collectively, these effects reduce the nucleophilicity of the entire ring, making reactions more challenging compared to unsubstituted thiophene. As an EWG, the formyl group directs incoming electrophiles to the meta position.[3][4] In this molecule, the position meta to C3 is C5, which is already substituted. Crucially, it strongly deactivates the ortho (C2, C4) and para (C5, occupied) positions.

The 5-Iodo Group: A Deactivating Ortho/Para-Director

Halogens present a unique case in electrophilic aromatic substitution. The iodo group at the C5 position exhibits conflicting electronic properties:

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring, contributing to its overall deactivation.[5]

-

Mesomeric Effect (+M): The lone pairs on the iodine atom can be donated back into the ring through resonance, enriching the electron density at the ortho and para positions.[5][6]

While the inductive effect deactivates the ring, the resonance effect governs its directing ability, making the iodo group an ortho/para-director.[6][7] For the substituent at C5, the para position is C3 (occupied) and the ortho position is C4.

Predicting the Regiochemical Outcome: The Decisive Role of C4

When considering the vacant C2 and C4 positions, a clear directive emerges:

-

Attack at C2: This position is ortho to the strongly deactivating 3-carbaldehyde group. The transition state for attack at C2 would place a partial positive charge on C3, immediately adjacent to the electron-withdrawing carbonyl carbon, a highly unfavorable and destabilizing interaction.

-

Attack at C4: This position is ortho to the 5-iodo group. While C4 is also ortho to the deactivating formyl group, the σ-complex formed upon electrophilic attack at C4 is uniquely stabilized. The adjacent iodine atom can use its lone pairs (+M effect) to stabilize the developing positive charge.

Therefore, the concerted influence of the two substituents strongly favors electrophilic substitution at the C4 position . The overall deactivation of the ring necessitates that reaction conditions may need to be more forcing than those used for simpler thiophenes.

Caption: Competing directing effects on the thiophene ring.

Synthetic Protocols for Electrophilic Substitution

The following sections provide actionable protocols for key transformations. Given the deactivated nature of the substrate, careful control of reaction conditions is essential to achieve desired outcomes and minimize byproduct formation.

Nitration at the C4 Position

Nitration of activated heterocycles like thiophene must be conducted with care to prevent oxidative degradation.[8] For a deactivated substrate, conditions can be slightly more forcing, but a mixture of fuming nitric acid and sulfuric acid is often too harsh.[8] A milder, yet effective, system is recommended.

Protocol: Nitration using Nitric Acid in Trifluoroacetic Anhydride

This method generates the potent electrophile N₂O₅ in situ under controlled conditions.[9]

Caption: Experimental workflow for the nitration of the substrate.

Methodology:

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂), cool trifluoroacetic anhydride (2.5 eq.) to 0°C in an ice bath. Add concentrated nitric acid (1.2 eq.) dropwise with vigorous stirring. Allow the mixture to stir for 15 minutes at 0°C.

-

Reaction: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane. Cool the solution to 0°C.

-

Addition: Add the prepared nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture onto a stirred slurry of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel to yield 5-Iodo-4-nitrothiophene-3-carbaldehyde.

| Parameter | Condition / Reagent | Rationale / Causality |

| Nitrating Agent | HNO₃ / (CF₃CO)₂O | Generates a powerful electrophile (N₂O₅) under non-aqueous, less oxidative conditions than mixed acid, preventing ring degradation.[9] |

| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for the substrate and is suitable for low-temperature reactions. |

| Temperature | 0–5 °C | Controls the exothermic nitration reaction, minimizing the formation of undesired byproducts and ensuring selectivity. |

| Work-up | Quenching on ice | Immediately stops the reaction and helps precipitate the organic product while diluting the corrosive reagents. |

Halogenation (Bromination) at the C4 Position

Direct bromination can be achieved using N-Bromosuccinimide (NBS), which provides a low concentration of electrophilic bromine, offering excellent control and selectivity.

Protocol: Bromination using N-Bromosuccinimide (NBS)

Methodology:

-

Setup: Dissolve this compound (1.0 eq.) in a solvent such as acetic acid or a mixture of THF/acetonitrile in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC.

-

Work-up: Pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration.

-

Extraction: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic extract with sodium thiosulfate solution (to remove any unreacted bromine), followed by saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield 4-Bromo-5-iodothiophene-3-carbaldehyde.

| Parameter | Condition / Reagent | Rationale / Causality |

| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective source of electrophilic bromine, ideal for functionalized heterocycles to avoid over-halogenation or side reactions.[10] |

| Solvent | Acetic Acid or THF/MeCN | Polar solvents facilitate the reaction. Acetic acid can also help activate the NBS. |

| Temperature | Room Temperature | The reaction typically proceeds efficiently without heating, preserving the integrity of the functional groups. |

| Work-up | Na₂S₂O₃ wash | Scavenges any residual elemental bromine, simplifying purification. |

Mechanistic Visualization

The preference for attack at the C4 position can be visualized through the stability of the key cationic intermediate.

Caption: General mechanism for electrophilic substitution at C4.

Conclusion and Strategic Outlook